molecular formula C15H17N3O3S B6545377 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide CAS No. 946251-60-1

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide

Cat. No.: B6545377
CAS No.: 946251-60-1
M. Wt: 319.4 g/mol
InChI Key: BSZDIGROIAEUSY-UHFFFAOYSA-N
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Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]butanamide is a small-molecule compound featuring a pyridazine core substituted with a methanesulfonyl group at the 6-position. The phenyl ring at the 3-position of pyridazine is further functionalized with a butanamide side chain. The methanesulfonyl group may enhance metabolic stability and solubility, while the butanamide moiety could influence binding affinity to biological targets such as kinases or nucleotide biosynthesis enzymes .

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-5-14(19)16-12-7-4-6-11(10-12)13-8-9-15(18-17-13)22(2,20)21/h4,6-10H,3,5H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZDIGROIAEUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide involves several steps. One common method includes the reaction of 3-(6-methanesulfonylpyridazin-3-yl)aniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid or bromine.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The pyridazine ring can interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Differences :

  • Core Modification : The target compound lacks the 2-phenyl substitution on the butanamide chain present in F132-0040.
  • Pharmacokinetic studies of similar compounds suggest that bulky aromatic substituents can prolong half-life but increase off-target binding risks .
Property N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]butanamide F132-0040
Butanamide Substitution Unsubstituted 2-phenyl
Therapeutic Target Hypothesized: CTPS1 or kinases Undisclosed (likely similar class)
Solubility Moderate (methanesulfonyl enhances polarity) Lower (due to 2-phenyl group)

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(Cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Derivatives

Structural and Functional Contrasts :

  • Heterocyclic Core : Replaces pyridazine with pyrimidine, introducing a chloropyridinyl group.
  • Sulfonamide vs. Sulfonyl : The cyclopropanesulfonamido group in this derivative may enhance target selectivity for CTPS1 (cytidine triphosphate synthase 1), a key enzyme in nucleotide synthesis. In contrast, the methanesulfonyl group in the target compound could favor interactions with kinases or other sulfonyl-sensitive targets .
  • Biological Activity: Patent data indicate that cyclopropanesulfonamido derivatives exhibit nanomolar-range inhibition of CTPS1, with efficacy in in vivo models of lymphoma. The target compound’s activity remains uncharacterized but may diverge due to core heterocycle differences .
Property This compound CTPS1 Inhibitor Derivatives
Heterocyclic Core Pyridazine Pyrimidine/Chloropyridinyl
Sulfonyl/Sulfonamide Methanesulfonyl Cyclopropanesulfonamido
Reported Potency Undetermined IC₅₀: 10–50 nM (CTPS1 inhibition)
Therapeutic Indication Hypothesized: Proliferative diseases Confirmed: Lymphoma, solid tumors

Key Research Findings and Hypotheses

Methanesulfonyl vs.

Pyridazine vs. Pyrimidine Cores : Pyridazine’s electron-deficient nature may alter binding kinetics in kinase assays, whereas pyrimidine derivatives are more commonly associated with nucleotide analog activity .

Substituent Effects : The absence of a 2-phenyl group in the target compound could reduce CYP450-mediated metabolism risks, improving safety profiles in preclinical models .

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